molecular formula C15H13F3N4O B12190509 3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B12190509
M. Wt: 322.28 g/mol
InChI Key: GDZYPCPZFUHZET-UHFFFAOYSA-N
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Description

3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a pyrazolopyridazine core. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the following steps:

    Formation of the Pyrazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable starting materials under reflux conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base like potassium carbonate.

    Methylation: The final step involves the methylation of the core structure to introduce the methyl groups at the 3, 4, and 6 positions. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction of the pyrazolopyridazine core can yield dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized derivatives with varied biological activities.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C15H13F3N4O

Molecular Weight

322.28 g/mol

IUPAC Name

3,4,6-trimethyl-2-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C15H13F3N4O/c1-8-12-9(2)22(20-13(12)14(23)21(3)19-8)11-6-4-5-10(7-11)15(16,17)18/h4-7H,1-3H3

InChI Key

GDZYPCPZFUHZET-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NN1C3=CC=CC(=C3)C(F)(F)F)C)C

Origin of Product

United States

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